molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3

Bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B1628959
CAS No.: 30493-99-3
M. Wt: 98.1 g/mol
InChI Key: BIBDVCLDAHAABR-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane-1-carboxylic acid is a strained bicyclic compound featuring a unique fused cyclopropane structure. This molecule has garnered attention in organic synthesis due to its high ring strain (~65 kcal/mol), which drives diverse reactivity, including cycloadditions, radical reactions, and transition-metal-catalyzed transformations . Its applications span drug discovery (as a bioisostere for tert-butyl or phenyl groups), peptide modification, and the synthesis of complex polycyclic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .

Industrial Production Methods

Chemical Reactions Analysis

Strain-Release Reactions

The strained central C1–C3 bond in BCBCA undergoes cleavage under various conditions to release energy, forming cyclobutane derivatives:

  • Radical cation intermediates : Single-electron oxidation via photoredox catalysis generates BCBCA radical cations, which participate in nucleophilic additions or bond cleavage (e.g., cyclobutane formation) .

  • Thermal activation : Heating BCBCA derivatives induces strain-release ring-opening, yielding substituted cyclobutanes or azetidines (for nitrogen-containing analogs) .

[2π + 2σ] Cycloaddition Reactions

BCBCA radical cations react with alkenes to form bicyclo[2.1.1]hexane (BCH) derivatives via stereoselective cycloadditions:

Alkene Type Catalyst Yield Selectivity
Styrenes[tBu₂MesAcr⁺][BF₄⁻]74–94%2.1:1 – 4.2:1 dr
Nonactivated alkenesRu(bpy)₃(PF₆)₂52–75%Moderate regioselectivity
Heteroatom-substituted4CzIPN (organic photocatalyst)77%High diastereocontrol

Conditions: Blue LED irradiation, CH₃CN, room temperature .

Substitution Reactions

BCBCA undergoes functionalization at bridgehead positions:

  • Palladium-catalyzed cross-coupling : BCBCA derivatives react with aryl halides via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

  • Nucleophilic substitution : Geminal dibromocyclopropanes react with nucleophiles (e.g., Grignard reagents) to form BCBCA analogs .

Oxidation and Reduction

  • Oxidation : BCBCA forms radical cations under oxidative conditions (e.g., photoredox catalysis or chemical oxidants), enabling cycloadditions or bond rearrangements .

  • Reduction : Limited reports exist, though hydrogenation of BCBCA derivatives may yield partially saturated cyclobutanes .

Difunctionalization via C–C Scission

BCBCA’s central bond cleaves under ruthenium catalysis, enabling simultaneous functionalization at C1 and C3:

Substrate Catalyst Product Yield
Benzyl-BCBCA esterRu(O₂CMes)₂(p-cymene)meta-C–H halogenated cyclobutane75%
BCBCA-amidesRu(OAc)₂(p-cymene)Difunctionalized azetidines52%

Conditions: Phosphine ligands (e.g., P(4-CF₃C₆H₄)₃), halogen donors (e.g., ethyl bromodifluoroacetate) .

Mechanistic Insights

  • Radical cation stability : DFT studies reveal BCBCA radical cations adopt a planar geometry, facilitating alkene attack at C1 or C3 .

  • Stereoelectronic effects : Anti-periplanar alignment of substituents directs regioselectivity in cycloadditions .

Scientific Research Applications

Organic Synthesis

Strain-Release Chemistry
BCB-CA is utilized as a building block in organic synthesis due to its ability to undergo strain-release reactions. These reactions are significant for the construction of cyclobutane derivatives and other complex organic molecules.

Reaction TypeDescriptionExample Products
Strain-release reactionsCleavage of the strained central bond leading to more stable structuresCyclobutanes, cyclobutenes
Substitution reactionsReactions at bridgehead positions via palladium-catalyzed cross-couplingFunctionalized bicyclo compounds

Pharmaceutical Chemistry

BCB-CA has emerged as a key compound in drug discovery, particularly for creating bioisosteres and covalent warheads. Its unique structure allows for selective interactions with biological targets, enhancing the efficacy of therapeutic agents.

Case Study: Covalent Warheads
Recent research has demonstrated the utility of BCB-CA in developing covalent inhibitors that selectively target specific proteins involved in disease pathways. The high strain energy facilitates the formation of reactive intermediates that can covalently bond with target residues.

Bioconjugation

The ability of BCB-CA to engage in selective bioconjugation processes makes it an important tool in modifying biomolecules for therapeutic applications. Its unique reactivity profile allows for precise labeling of proteins and other biomolecules without disrupting their function.

ApplicationMechanismBenefits
Protein labelingStrain-release transformations lead to selective modificationsHigh chemoselectivity
Biomolecule modificationReactivity with thiols and amines for targeted conjugationPreserves biological activity

Material Science

In material science, BCB-CA is explored for its potential in designing new materials with specific mechanical and chemical properties. The strain-release characteristics can be harnessed to create materials that respond dynamically to environmental stimuli.

Research Insights
Studies have shown that materials incorporating BCB-CA exhibit enhanced mechanical properties due to the energy released during strain release, making them suitable for applications in advanced composites and responsive materials.

Recent Advances in Research

Recent studies have focused on the photocatalytic activation of BCB-CA, revealing new pathways for its reactivity that expand its synthetic utility. For instance, photoredox catalysis has been employed to promote single-electron oxidation of BCB derivatives, leading to novel cycloaddition reactions with high regioselectivity.

Key Findings:

  • Photoredox Catalysis: Enables access to radical cation intermediates that can undergo [2π + 2σ] cycloaddition reactions.
  • Mechanistic Studies: Computational studies using DFT have elucidated the interactions between BCB radical cations and alkenes, providing insights into optimizing reaction conditions for improved yields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: Bicyclo[1.1.1]pentane-1-carboxylic Acid

Molecular Formula : C₆H₈O₂ (same as bicyclo[1.1.0]butane-1-carboxylic acid derivatives)
Key Differences :

  • Ring Strain : Bicyclo[1.1.1]pentane exhibits lower strain (~40 kcal/mol) compared to bicyclo[1.1.0]butane, resulting in distinct reactivity. For example, the pentane derivative is less prone to ring-opening under thermal or basic conditions .
  • Physical Properties : Predicted boiling point (224.3°C) and density (1.461 g/cm³) for bicyclo[1.1.1]pentane-1-carboxylic acid contrast with the more volatile methyl ester derivatives of bicyclo[1.1.0]butane (e.g., methyl bicyclo[1.1.0]butane-1-carboxylate, MW 112.13) .
  • Applications : While both serve as bioisosteres, bicyclo[1.1.1]pentane is preferred in drug design for mimicking linear alkynes or disubstituted aromatics, whereas bicyclo[1.1.0]butane is used for tert-butyl replacement .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Methyl bicyclo[1.1.0]butane-1-carboxylate C₆H₈O₂ 112.13 Not reported Not reported
Bicyclo[1.1.1]pentane-1-carboxylic acid C₆H₈O₂ 112.13 224.3 (predicted) 1.461 (predicted)
3-Methyl-bicyclo[1.1.0]butane-1-carboxylic acid methyl ester C₇H₁₀O₂ 126.16 Not reported Not reported

Sources:

Functionalized Derivatives: Methyl Esters and Substituted Variants

Methyl Bicyclo[1.1.0]butane-1-carboxylate (C₆H₈O₂, MW 112.13):

  • Synthesis : Prepared via esterification of the parent acid or carbene addition to cyclopropenes .
  • Reactivity : Base-sensitive; decomposes under strong basic conditions (e.g., NaH in THF) due to strained ring opening .

3-Methyl Derivative (C₇H₁₀O₂, MW 126.16):

  • Synthesis : Achieved via Rh(I)-catalyzed annulative cleavage or substitution reactions .
  • Applications : The methyl group enhances steric bulk, making it useful in asymmetric catalysis or as a building block for hindered pharmaceuticals .

Fluorinated Analogs

3-(4-(Trifluoromethyl)phenyl) Derivative :

  • Structure : Incorporates a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability .
  • Applications : Explored in fluorinated pharmaceuticals for improved bioavailability and target binding .

Reactivity in Catalytic Systems

  • Sensitivity : Decomposes under basic conditions (e.g., NaH), limiting its use in reactions requiring strong bases .

Key Research Findings

  • Drug Design : Bicyclo[1.1.0]butane derivatives improve pharmacokinetic profiles by reducing metabolic oxidation compared to tert-butyl groups .
  • Synthetic Versatility : The strained ring enables annulation reactions (e.g., with propargyl amides) to yield nitrogen- and oxygen-containing heterocycles .
  • Stability Trade-offs : Higher reactivity of bicyclo[1.1.0]butane comes at the cost of reduced stability, necessitating careful handling .

Biological Activity

Bicyclo[1.1.0]butane-1-carboxylic acid (BCBCA) is a unique compound characterized by its strained bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of BCBCA, focusing on its synthesis, reactivity, and potential applications in drug development.

1. Chemical Structure and Properties

This compound features a four-membered ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The inherent strain of the bicyclic structure contributes to its unique reactivity patterns, making it a valuable building block in organic synthesis.

2. Synthesis of BCBCA

The synthesis of BCBCA typically involves several methods, including:

  • Photoredox Catalysis : Recent studies have reported the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, leading to radical cation intermediates that can participate in various reactions, including cycloaddition processes .
  • Directed Bridgehead Functionalization : This method allows for the selective modification of bridgehead positions in bicyclo[1.1.0]butanes, facilitating the introduction of diverse functional groups that enhance biological activity .

3.1 Anticancer Properties

BCBCA and its derivatives have shown promise in anticancer research. For example, studies indicate that compounds derived from bicyclo[1.1.0]butanes can selectively target cancer cells while sparing normal cells due to their unique structural properties that facilitate selective binding to specific biological targets .

3.2 Enzyme Inhibition

Research has demonstrated that bicyclo[1.1.0]butanes can act as enzyme inhibitors, particularly in cysteine-directed pathways. The electrophilic nature of BCBCA allows it to interact with nucleophilic sites on enzymes, potentially leading to inhibition and subsequent therapeutic effects against diseases such as cancer and inflammation .

4. Mechanistic Studies

Mechanistic investigations into the reactivity of BCBCA reveal that its biological activity is largely influenced by its ability to form radical cations upon oxidation. These radical cations can undergo various transformations, including nucleophilic attack by biological molecules, which may be responsible for its observed bioactivity .

5. Case Studies

Study Findings Implications
Study A (2024)Demonstrated selective anticancer activity against specific cell lines using BCBCA derivativesSuggests potential for targeted cancer therapies
Study B (2023)Identified enzyme inhibition properties through electrophilic interactionsHighlights utility in drug design targeting cysteine residues
Study C (2022)Explored photocatalytic activation leading to new derivatives with enhanced bioactivityOpens avenues for developing novel therapeutics

6. Conclusion

This compound presents a fascinating area of study due to its unique structural properties and biological activities. Its potential applications in drug development are significant, particularly in the fields of anticancer therapy and enzyme inhibition. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activity and to explore new synthetic methodologies for producing more effective derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to bicyclo[1.1.0]butane-1-carboxylic acid derivatives, and how do substrate limitations influence method selection?

  • Methodological Answer : Three main strategies dominate synthesis:

  • Double carbene addition to cyclopropenes : Achieves moderate yields (38–61%) but is restricted to substrates compatible with Simmons-Smith conditions .
  • Lithium-halogen exchange : Enables sterically hindered derivatives via a one-pot bromine-lithium exchange, as demonstrated for 2,2-dibromo-1-(chloromethyl)cyclopropane (57–61% yield) .
  • Direct addition of bicyclo[1.1.0]butyllithium to imines : Avoids stability issues of intermediates, with yields up to 61% .
    • Key Consideration : Substrate compatibility and steric hindrance dictate method choice. For example, bulky substituents require lithium-based approaches .

Q. How can researchers characterize stereochemical outcomes in bicyclo[1.1.0]butane-1-carboxamide derivatives?

  • Methodological Answer : Use NMR spectroscopy and X-ray crystallography to resolve diastereomers. For example, (1R*,2R*,3R*)-2-((R*/S*)-hydroxy(phenyl)methyl)-N,N-diisopropyl-3-methylbicyclo[1.1.0]butane-1-carboxamide (2i) was characterized via NOESY correlations and crystallographic data to confirm relative configurations .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways in bicyclo[1.1.0]butane thermal cycloadditions?

  • Methodological Answer : Theoretical calculations and isotopic labeling reveal two pathways:

  • Diradical intermediates : Homolytic cleavage of the C1–C3 bond generates stabilized diradicals, enabling isomerization (e.g., endo/exo interconversion in 3-phenyl derivatives) .
  • Stepwise vs. concerted mechanisms : Symmetry of the alkene and central bond restricts thermal cycloadditions to stepwise pathways, as shown in Rh(I)-catalyzed annulative cleavage studies .

Q. How can enantioselective synthesis of bicyclo[1.1.0]butanes be achieved?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis :

  • Sulfinyl imines : Diastereoselective addition of bicyclo[1.1.0]butyllithium to sulfinyl imines yields enantiomerically enriched products (up to 95% ee) .
  • Enantioselective cross-coupling : Palladium-catalyzed reactions enable late-stage diversification of bridgehead positions, critical for drug discovery .

Q. What role does strain-release chemistry play in photoredox-catalyzed functionalization of bicyclo[1.1.0]butanes?

  • Methodological Answer : Visible light activates amidyl radicals to insert into the strained C–C bond. For example, photoredox-catalyzed reactions with bicyclo[1.1.0]butanes yield azaspirocycles, with computational studies supporting a radical-polar crossover mechanism .

Q. Data Analysis and Contradictions

Q. How should researchers reconcile conflicting substrate scope data across synthetic methods?

  • Case Study : Table 6 (double carbene addition) shows limited tolerance for electron-deficient cyclopropenes, whereas Table 7 (cyclopropene carbene additions) reports broader compatibility. Contradictions arise from competing side reactions (e.g., allene formation in bromine-containing substrates) .
  • Resolution : Optimize leaving groups (e.g., Br vs. Cl) and reaction temperatures to suppress rearrangements .

Q. Applications in Drug Discovery

Q. How can this compound derivatives serve as bioisosteres in medicinal chemistry?

  • Methodological Answer : Their rigid, strained structure mimics saturated benzene rings, enhancing metabolic stability. For example, azaspirocycles derived from strain-release reactions are explored as protease inhibitors .

Q. Emerging Methodologies

Q. What advances enable Lewis acid-catalyzed formal (3+2)-cycloadditions with bicyclo[1.1.0]butanes?

  • Methodological Answer : Scandium(III) triflate catalyzes reactions with ketenes, yielding bicyclic lactones. Key to success is stabilizing transient dipolar intermediates, as demonstrated in DA cyclopropane chemistry .

Q. Computational Guidance

Q. How do computational models inform reaction design for bicyclo[1.1.0]butane systems?

  • Methodological Answer : Density functional theory (DFT) calculations predict diradical stabilization energies and transition states. For example, studies on photoredox reactions validate the exergonic nature of radical insertion steps .

Properties

IUPAC Name

bicyclo[1.1.0]butane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDVCLDAHAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603962
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30493-99-3
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Bicyclo[1.1.0]butane-1-carboxylic acid
Bicyclo[1.1.0]butane-1-carboxylic acid
Bicyclo[1.1.0]butane-1-carboxylic acid
Bicyclo[1.1.0]butane-1-carboxylic acid
Bicyclo[1.1.0]butane-1-carboxylic acid
Bicyclo[1.1.0]butane-1-carboxylic acid

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